Cas no 1333221-05-8 (3-Cyclopenten-1-amine, N-methyl-, hydrochloride (1:1))
3-Cyclopenten-1-amine, N-methyl-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 3-Cyclopenten-1-amine, N-methyl-, hydrochloride (1:1)
- EN300-7588023
- 1333221-05-8
- N-methylcyclopent-3-en-1-amine hydrochloride
-
- Inchi: 1S/C6H11N.ClH/c1-7-6-4-2-3-5-6;/h2-3,6-7H,4-5H2,1H3;1H
- InChI Key: YAKZGZGGXXJUCC-UHFFFAOYSA-N
- SMILES: N(C1CC=CC1)C.Cl
Computed Properties
- Exact Mass: 133.0658271g/mol
- Monoisotopic Mass: 133.0658271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 68.2
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
3-Cyclopenten-1-amine, N-methyl-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7588023-0.05g |
N-methylcyclopent-3-en-1-amine hydrochloride |
1333221-05-8 | 95.0% | 0.05g |
$91.0 | 2025-02-24 | |
| Enamine | EN300-7588023-0.1g |
N-methylcyclopent-3-en-1-amine hydrochloride |
1333221-05-8 | 95.0% | 0.1g |
$136.0 | 2025-02-24 | |
| Enamine | EN300-7588023-0.25g |
N-methylcyclopent-3-en-1-amine hydrochloride |
1333221-05-8 | 95.0% | 0.25g |
$194.0 | 2025-02-24 | |
| Enamine | EN300-7588023-0.5g |
N-methylcyclopent-3-en-1-amine hydrochloride |
1333221-05-8 | 95.0% | 0.5g |
$363.0 | 2025-02-24 | |
| Enamine | EN300-7588023-1.0g |
N-methylcyclopent-3-en-1-amine hydrochloride |
1333221-05-8 | 95.0% | 1.0g |
$485.0 | 2025-02-24 | |
| Enamine | EN300-7588023-2.5g |
N-methylcyclopent-3-en-1-amine hydrochloride |
1333221-05-8 | 95.0% | 2.5g |
$949.0 | 2025-02-24 | |
| Enamine | EN300-7588023-5.0g |
N-methylcyclopent-3-en-1-amine hydrochloride |
1333221-05-8 | 95.0% | 5.0g |
$1406.0 | 2025-02-24 | |
| Enamine | EN300-7588023-10.0g |
N-methylcyclopent-3-en-1-amine hydrochloride |
1333221-05-8 | 95.0% | 10.0g |
$2085.0 | 2025-02-24 | |
| 1PlusChem | 1P028UHB-50mg |
N-methylcyclopent-3-en-1-aminehydrochloride |
1333221-05-8 | 95% | 50mg |
$170.00 | 2023-12-22 | |
| 1PlusChem | 1P028UHB-100mg |
N-methylcyclopent-3-en-1-aminehydrochloride |
1333221-05-8 | 95% | 100mg |
$224.00 | 2023-12-22 |
3-Cyclopenten-1-amine, N-methyl-, hydrochloride (1:1) Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 3-Cyclopenten-1-amine, N-methyl-, hydrochloride (1:1)
Introduction to 3-Cyclopenten-1-amine, N-methyl-, hydrochloride (1:1)
3-Cyclopenten-1-amine, N-methyl-, hydrochloride (1:1), also known by its CAS number 1333221-05-8, is a versatile compound with significant applications in various fields of chemistry and pharmacology. This compound is a derivative of cyclopentene, a five-membered cyclic alkene, and its structure includes an amine group that has been methylated. The hydrochloride salt form ensures stability and solubility in aqueous solutions, making it suitable for a wide range of applications.
The cyclopentene ring in this compound contributes to its unique chemical properties. The ring's unsaturation provides opportunities for various reactions, such as additions and polymerizations. The N-methyl group enhances the compound's basicity and stability, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its potential in the development of novel pharmaceuticals and advanced materials.
Synthesis and Characterization: The synthesis of 3-Cyclopenten-1-amine, N-methyl-, hydrochloride (1:1) involves a multi-step process that typically begins with the preparation of cyclopentene derivatives. Advanced techniques such as catalytic hydrogenation and nucleophilic substitution are employed to achieve the desired product. Modern analytical methods, including NMR spectroscopy and mass spectrometry, are used to confirm the compound's structure and purity.
Applications in Pharmaceuticals: One of the most promising areas for this compound is in drug development. Researchers have explored its role as a building block for bioactive molecules targeting various diseases. For instance, studies published in 2023 have demonstrated its potential in designing inhibitors for enzymes involved in neurodegenerative disorders. Its ability to form stable complexes with metal ions also makes it a candidate for metalloenzyme mimics.
Environmental Impact: As industries increasingly prioritize sustainability, the environmental footprint of chemical compounds has come under scrutiny. Recent research has focused on optimizing the synthesis process of 3-Cyclopenten-1-amine, N-methyl-, hydrochloride (1:1) to reduce waste and energy consumption. Green chemistry principles are being integrated into its production to ensure eco-friendly manufacturing practices.
Future Prospects: Looking ahead, the demand for cyclopentene derivatives is expected to grow due to their versatility and adaptability in different chemical systems. Collaborative efforts between academia and industry are likely to unlock new applications for this compound, particularly in biotechnology and materials science.
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